
4-((2,6-dimethylpyrimidin-4-yl)oxy)-N-ethylpiperidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-((2,6-dimethylpyrimidin-4-yl)oxy)-N-ethylpiperidine-1-carboxamide” is a complex organic molecule that contains a pyrimidine ring. Pyrimidine is a basic structure found in many important molecules, including the nucleotides cytosine, thymine, and uracil .
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrimidine derivatives can be synthesized through various methods, including oxidative annulation involving anilines, aryl ketones, and DMSO .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the substituents linked to the pyrimidine ring .
科学的研究の応用
Dual Mode of Cytotoxic Action
Compounds such as N-[2-(Dimethylamino)ethyl]acridine-4-carboxamide (DACA) exhibit a dual mode of cytotoxic action, thought to involve topoisomerases I and II. This class of compounds has been selected for clinical trials due to its novel action and promising preclinical activity against solid tumors in mice, highlighting its potential for cancer therapy applications (McCrystal et al., 1999).
Repellent Efficacy Against Arthropod Disease Vectors
Another application area for structurally related compounds is in arthropod repellent efficacy. For instance, optically active piperidine analogs have been synthesized and evaluated for their effectiveness against Aedes aegypti and Anopheles stephensi mosquitoes. These studies suggest that such compounds could serve as effective alternatives for protection against arthropod disease vectors, underscoring their potential in public health (Klun et al., 2003).
Anticonvulsant Properties
Compounds like N-(2,6-dimethylphenyl)-5-methyl-3-isoxazolecarboxamide (D2624) belong to a new series of experimental anticonvulsants related to lidocaine, showcasing the potential of certain chemical structures in the development of new anticonvulsant agents. The study on D2624 aimed to understand its pharmacokinetics and metabolism in rats and humans, indicating the broader research interest in utilizing similar compounds for neurological conditions (Martin et al., 1997).
Influence on Tumor Perfusion and Drug Pharmacokinetics
Research involving the compound N-[2-(dimethylamino)ethyl]acridine-4-carboxamide indicates that tumor perfusion significantly influences early tumor drug uptake and exposure, while plasma drug exposure does not. This finding is critical for understanding how drug efficacy can be improved through targeting tumor vasculature, providing insights into the optimization of therapeutic strategies for solid tumors (Saleem & Price, 2008).
将来の方向性
特性
IUPAC Name |
4-(2,6-dimethylpyrimidin-4-yl)oxy-N-ethylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O2/c1-4-15-14(19)18-7-5-12(6-8-18)20-13-9-10(2)16-11(3)17-13/h9,12H,4-8H2,1-3H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQSVHHGAXUSUDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1CCC(CC1)OC2=NC(=NC(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
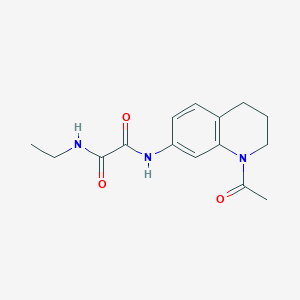
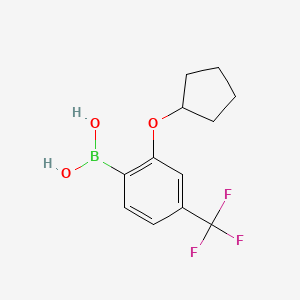
![3-[(4-Methylphenyl)methyl]azetidine hydrochloride](/img/structure/B2858206.png)
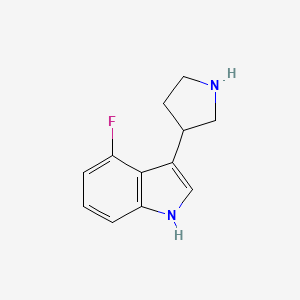
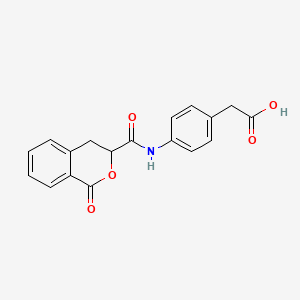
![2-[(2-Hydroxycyclopentyl)amino]phenol](/img/structure/B2858209.png)
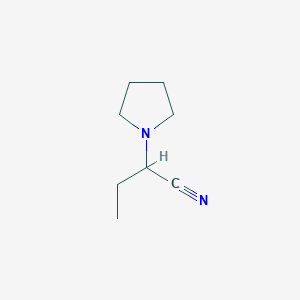

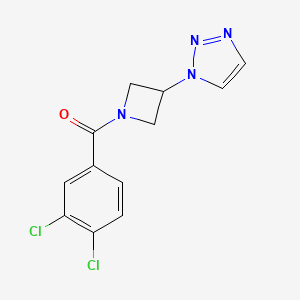
![(3-(benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-5-yl)(3-((benzyloxy)methyl)piperidin-1-yl)methanone](/img/structure/B2858218.png)


![4-[(E)-3-oxo-3-phenyl-1-propenyl]phenyl octanoate](/img/structure/B2858221.png)
![(E)-N-(1-cyanocyclopentyl)-3-[4-(methylsulfamoyl)phenyl]prop-2-enamide](/img/structure/B2858226.png)
